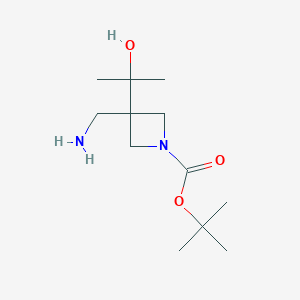

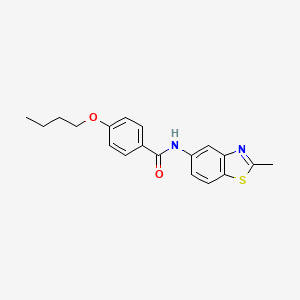

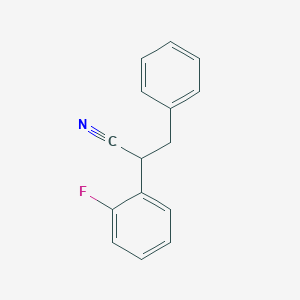

![molecular formula C16H15BrO3S B2775383 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid CAS No. 1266378-20-4](/img/structure/B2775383.png)

4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Chemical Reactions Analysis

The chemical reactions involving “4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid” or similar compounds typically involve reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique

Antioxidant and Enzyme Inhibition Activities

A study by Öztaşkın et al. (2017) synthesized novel bromophenols, including derivatives similar to 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid, demonstrating powerful antioxidant activities and inhibition against metabolic enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase I and II (hCA I and II). These findings suggest potential therapeutic applications in treating diseases associated with oxidative stress and enzyme dysregulation Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017.

Environmental Remediation

Das, Wankhade, and Kumar (2021) reported on the use of molecularly imprinted polymers (MIPs) synthesized using ionic liquids for removing emerging contaminants from the environment. Although their study focuses on 4-Hydroxy benzoic acid, the methodological approach could be adapted for compounds like 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid, offering a strategy for mitigating its environmental impact Das, Wankhade, & Kumar, 2021.

Toxicity Assessment

Gorokhova, Mikhailova, Ulanova, and Yadykina (2020) conducted toxicity studies on derivatives of benzoic acid, providing insights into their toxic properties through intragastric intake experiments. This research could be foundational for understanding the safety profile of 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid and similar compounds Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020.

Synthesis and Characterization

Several studies focus on the synthesis, characterization, and potential applications of bromobenzoic acid derivatives. For instance, research on the synthesis of 2, 4, 6-Tribromo-3-hydroxybenzoic acid by Yu-chuan (2012) explores methodologies that could be relevant for synthesizing and understanding the properties of 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid Yu-chuan, 2012.

Pharmaceutical Applications

Akbaba et al. (2013) synthesized and characterized novel bromophenol derivatives, evaluating their inhibitory potency against carbonic anhydrase enzymes. This study highlights the potential pharmaceutical applications of bromophenol derivatives, including those similar to 4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid, in treating conditions associated with dysregulated carbonic anhydrase activity Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013.

Mécanisme D'action

Target of Action

Benzoic acid derivatives are known to interact with various proteins and enzymes in the body .

Mode of Action

It can be inferred from the structure that the compound might undergo electrophilic aromatic substitution reactions . The bromine atom attached to the benzyl group can act as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate .

Biochemical Pathways

The compound, being a derivative of benzoic acid, might be involved in similar biochemical pathways. Benzoic acid derivatives are known to undergo conjugation with glycine in the liver, leading to the formation of hippuric acid, which is then excreted . .

Pharmacokinetics

Benzoic acid derivatives are generally known to be metabolized in the liver and excreted as hippuric acid .

Result of Action

Based on its structural similarity to benzoic acid, it can be hypothesized that it might exhibit similar biological effects, such as antimicrobial activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the rate of electrophilic aromatic substitution reactions can be influenced by the polarity of the solvent and the temperature .

Propriétés

IUPAC Name |

4-[2-[(4-bromophenyl)methylsulfanyl]ethoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3S/c17-14-5-1-12(2-6-14)11-21-10-9-20-15-7-3-13(4-8-15)16(18)19/h1-8H,9-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVTVUYXLQVSMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCCOC2=CC=C(C=C2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

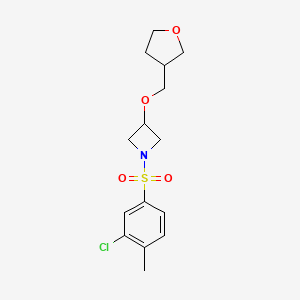

![N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2775300.png)

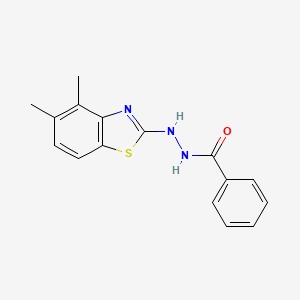

![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2775307.png)

![2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline](/img/structure/B2775313.png)

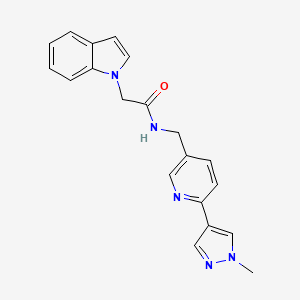

![2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2775314.png)